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Compound of Interest

Compound Name: Carbon tetrabromide

Cat. No.: B125887

Introduction

Carbon tetrabromide (CBrs), also known as tetrabromomethane, is a perhalogenated organic
compound that serves as a reagent in various chemical syntheses, including polymerizations
and organic transformations. Its high density and non-flammable nature also lead to
applications in mineral separation and as a solvent. A thorough understanding of its molecular
structure and vibrational modes is crucial for its application and for quality control. This
technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),
infrared (IR), and Raman spectroscopic data for carbon tetrabromide, complete with
experimental protocols and workflow visualizations.

Spectroscopic Data of Carbon Tetrabromide

The spectroscopic data for carbon tetrabromide are summarized below. Due to the high
symmetry of the CBrs molecule (tetrahedral, Td point group), its spectroscopic signatures are
relatively simple and characteristic.

In 13C NMR spectroscopy of carbon tetrabromide, a single resonance is expected due to the
magnetic equivalence of the central carbon atom. The chemical shift is influenced by the strong
deshielding effect of the four bromine atoms.

Parameter Value Solvent Reference

13C Chemical Shift (d) -28.5 to -30.0 ppm CDCls TMS
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Note: The negative chemical shift indicates that the carbon nucleus is more shielded than the
reference tetramethylsilane (TMS), which is unusual but characteristic for heavily halogenated
methanes.

The tetrahedral symmetry of CBra means it has no permanent dipole moment. Consequently,
only vibrational modes that induce a change in the dipole moment are IR-active. For a Td
molecule, the fundamental vibrations are of A1, E, and T= symmetry. Only the T> modes are IR-
active.

Vibrational Mode )
Wavenumber (cm™1) _ Intensity Phase
Assignment

vs (T2) - Asymmetric ) ]
~670 Strong Solid (KBr Disc)
C-Br Stretch

Note: The exact peak position can vary slightly depending on the sample preparation and the
phase (solid, liquid, or gas). The data presented is for the solid phase, which is common for
CBra at room temperature.[1]

In Raman spectroscopy, vibrational modes that cause a change in the polarizability of the
molecule are active. For a molecule with Td symmetry, the A1, E, and T2 modes are all Raman-
active. This makes Raman spectroscopy a complementary technique to IR for studying CBra.

Vibrational Mode

Wavenumber (cm~?) _ Intensity
Assignment

~145 vz (E) - Bending Mode Medium
vi1 (A1) - Symmetric C-Br

~267 Strong
Stretch

vs (T2) - Asymmetric C-Br
~670 Weak
Stretch

~183 va (T2) - Bending Mode Medium

Note: Raman spectra of carbon tetrabromide can be complex due to its polymorphism under
different pressure and temperature conditions.[2]
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
available.

Objective: To obtain a proton-decoupled 3C NMR spectrum of carbon tetrabromide.

Materials:

Carbon tetrabromide sample

Deuterated chloroform (CDCls)

5 mm NMR tubes

Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used
for referencing)

NMR Spectrometer (e.g., Bruker, Varian)[3]
Procedure:

o Sample Preparation: Dissolve approximately 50-100 mg of carbon tetrabromide in ~0.7 mL
of CDCls in a clean, dry vial. The solution should be clear.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube
to a height of about 4-5 cm.

e Spectrometer Setup:

o Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

o

Lock the spectrometer onto the deuterium signal of the CDCls.

[¢]

Tune and match the 13C probe.

[¢]

Load a standard 3C NMR experiment parameter set.[4]
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e Acquisition:
o Set the spectral width to cover the expected chemical shift range (e.g., -50 to 100 ppm).
o Use a pulse program with broadband proton decoupling (e.g., zgpg30).[5]

o Set the number of scans (ns) to an appropriate value (e.g., 128 or higher) to achieve a
good signal-to-noise ratio, as the 13C nucleus has low natural abundance.[6]

o Set a suitable relaxation delay (d1) of 2-5 seconds.
o Initiate the acquisition.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the spectrum to obtain pure absorption peaks.

Perform a baseline correction.

[e]

o

Reference the spectrum by setting the CDCls solvent peak to 77.16 ppm.

[¢]

Integrate the resulting peak (though integration is less meaningful for a single peak).
Objective: To obtain a transmission IR spectrum of solid carbon tetrabromide.

Materials:

Carbon tetrabromide sample

Spectroscopic grade potassium bromide (KBr), dried

Agate mortar and pestle

Hydraulic press with a pellet die

FT-IR Spectrometer
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Procedure:
e Sample Preparation:

o Place approximately 1-2 mg of carbon tetrabromide and 100-200 mg of dry KBr into an
agate mortar.[7]

o Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous
powder is obtained. The particle size should be small to minimize scattering of the IR
radiation.

e Pellet Formation:
o Transfer a portion of the powder into the collar of a pellet die.
o Assemble the die and place it in a hydraulic press.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
KBr pellet.[7]

e Spectrum Acquisition:
o Place the KBr pellet into the sample holder of the FT-IR spectrometer.

o Collect a background spectrum of the empty sample compartment. This will account for
absorptions from atmospheric CO2 and water vapor.

o Collect the sample spectrum over the desired range (e.g., 4000-400 cm™1).
» Data Processing:

o The spectrometer software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

o Label the significant peaks.

Objective: To obtain a Raman spectrum of solid carbon tetrabromide.
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Materials:

o Carbon tetrabromide sample (solid or in a suitable container like a glass capillary)
e Raman Spectrometer with a laser source (e.g., 532 nm or 785 nm)

Procedure:

o Sample Preparation: Place a small amount of the solid carbon tetrabromide sample onto a
microscope slide or into a glass capillary tube.

e Spectrometer Setup:
o Place the sample in the spectrometer's sample holder.
o Focus the laser onto the sample using the integrated microscope.

o Select the laser excitation wavelength and power. Use a low laser power initially to avoid
sample degradation.[8]

e Spectrum Acquisition:

o Set the acquisition parameters, including the integration time and number of
accumulations, to achieve a good signal-to-noise ratio.

o Acquire the Raman spectrum over the desired Raman shift range (e.g., 100-3500 cm™2).
» Data Processing:

o Perform a baseline correction to remove any fluorescence background.

o Identify and label the characteristic Raman peaks.

o The software typically performs cosmic ray removal automatically.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.
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13C NMR Spectroscopy Workflow for CBra
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Caption: Workflow for 3C NMR analysis of Carbon Tetrabromide.
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FT-IR Spectroscopy (KBr Disc) Workflow for CBra
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Caption: Workflow for FT-IR analysis using the KBr disc method.
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Raman Spectroscopy Workflow for CBra
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Caption: General workflow for Raman spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-raman]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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